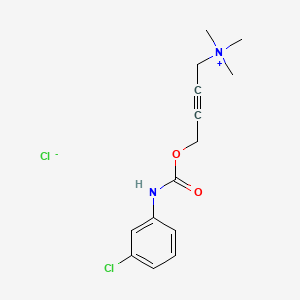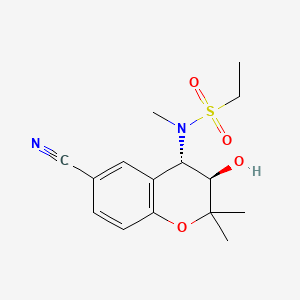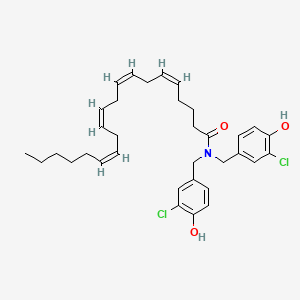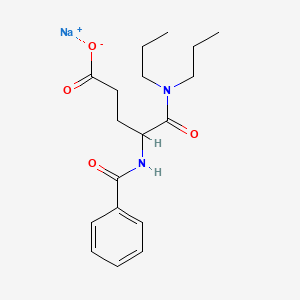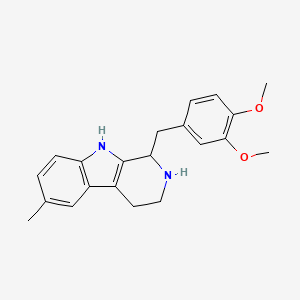
LY 272015 Hydrochlorid
Übersicht
Beschreibung
LY 272015 Hydrochlorid ist ein hoch affiner, subtypspezifischer Serotoninrezeptor-Antagonist. Er zielt speziell auf den 5-HT2B-Rezeptor ab und zeigt Selektivität gegenüber 5-HT2A- und 5-HT2C-Rezeptoren . Diese Verbindung ist bekannt für ihre antihypertensive Wirksamkeit bei Deoxycorticosteronacetat-Salz-hypertensiven Ratten .
Wissenschaftliche Forschungsanwendungen
LY 272015 Hydrochlorid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung in Studien verwendet, die sich mit Serotoninrezeptoren befassen.
Biologie: Die Verbindung wird in der Forschung an zellulären Signalwegen und Rezeptorinteraktionen eingesetzt.
Medizin: This compound wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Bluthochdruck und Herz-Kreislauf-Erkrankungen untersucht
Industrie: Die Verbindung wird bei der Entwicklung neuer Arzneimittel und als Werkzeug in der Arzneimittelforschung verwendet
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv den 5-HT2B-Rezeptor antagonisiert. Diese Hemmung verhindert die Aktivierung von nachgeschalteten Signalwegen, wie z. B. der Phosphorylierung von ERK2, die durch Serotonin oder andere Agonisten induziert wird . Die Verbindung mildert auch die durch Angiotensin-II-Infusion hervorgerufene Mitralklappen-Remodellierung in vivo .
Wirkmechanismus
Target of Action
LY 272015 Hydrochloride is an orally active and selective antagonist for the 5-HT2B receptor . The 5-HT2B receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission .
Mode of Action
LY 272015 Hydrochloride interacts with its target, the 5-HT2B receptor, by binding to it with high affinity . This binding inhibits the activation of the receptor, thereby preventing the downstream effects of its activation .
Biochemical Pathways
Upon binding to the 5-HT2B receptor, LY 272015 Hydrochloride inhibits the phosphorylation of ERK2 induced by 5-HT or BW723C86 . This inhibition disrupts the normal signaling pathways of the receptor, leading to a decrease in the downstream cellular effects of 5-HT signaling .
Pharmacokinetics
It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
The primary result of LY 272015 Hydrochloride’s action is the inhibition of 5-HT-induced activation of certain cells . For instance, it inhibits the activation of mitral valve interstitial cells (MVIC) by 5-HT in cultures and ex vivo . It also mitigates angiotensin II infusion-provoked MV remodeling in mice in vivo .
Vorbereitungsmethoden
Die Synthese von LY 272015 Hydrochlorid umfasst folgende Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit 1-[(3,4-Dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indol.
Reaktionsbedingungen: Die Verbindung wird unter kontrollierten Bedingungen synthetisiert, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Industrielle Produktion: Industrielle Produktionsmethoden konzentrieren sich darauf, die Reaktionsbedingungen zu optimieren, um eine hohe Effizienz und Skalierbarkeit zu erreichen.
Chemische Reaktionsanalyse
This compound durchläuft verschiedene Arten chemischer Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat beinhalten können.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen innerhalb der Verbindung. .
Analyse Chemischer Reaktionen
LY 272015 hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups within the compound. .
Vergleich Mit ähnlichen Verbindungen
LY 272015 Hydrochlorid ist aufgrund seiner hohen Selektivität für den 5-HT2B-Rezeptor einzigartig. Zu ähnlichen Verbindungen gehören:
LY 266097: Ein weiterer 5-HT2B-Rezeptor-Antagonist mit ähnlicher Selektivität.
GLX481304: Eine Verbindung mit hoher Affinität zu Serotoninrezeptoren.
1S,3R-RSL 3: Ein selektiver Inhibitor, der in Studien zu Serotoninrezeptoren verwendet wird.
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren Selektivitäts- und Wirksamkeitsprofilen.
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-13-4-6-17-16(10-13)15-8-9-22-18(21(15)23-17)11-14-5-7-19(24-2)20(12-14)25-3;/h4-7,10,12,18,22-23H,8-9,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAZOTIBKRWLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC(=C(C=C4)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432996 | |
| Record name | 1-(3,4-Dimethoxybenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172895-15-7 | |
| Record name | 1H-Pyrido[3,4-b]indole, 1-[(3,4-dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172895-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY-272015 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172895157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dimethoxybenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-272015 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NV3JP3GP6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


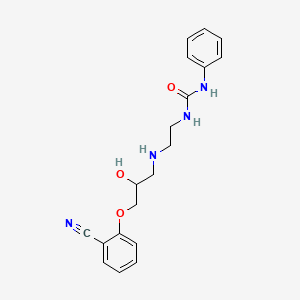

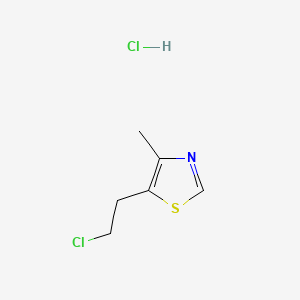

![4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1662269.png)

![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1662274.png)


